molecular formula C6H5NO3 B042705 2-Hydroxyisonicotinic acid CAS No. 22282-72-0

2-Hydroxyisonicotinic acid

Cat. No. B042705
CAS RN: 22282-72-0
M. Wt: 139.11 g/mol
InChI Key: BXHCJLRTXPHUGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxyisonicotinic acid involves intricate chemical processes. For example, general procedures have been described for the synthesis of polyenoic fatty acids and hydroxypolyenoic acids, highlighting the complexity and versatility of synthetic organic chemistry in creating structurally related compounds (Stoffel & Pruss, 1967). Furthermore, research has advanced towards creating organotin(IV) complexes with hydroxyaryl alkylidene amino acetic acids, showcasing the broad spectrum of synthetic methodologies applicable to this domain (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyisonicotinic acid and its derivatives reveals intricate details about its configuration and reactivity. Studies on its solid-state identity confirm the presence of polymorphs and provide insights into its tautomeric forms and hydrogen bonding preferences, crucial for understanding its chemical behavior (Long et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxyisonicotinic acid are diverse, demonstrating its reactivity and functional versatility. For instance, the hydroxylation of nicotinic acid to 2,6-dihydroxynicotinic acid involves the incorporation of oxygen atoms from water, highlighting the enzymatic processes and oxygen sources in such hydroxylation reactions (Hirschberg & Ensign, 1971).

Physical Properties Analysis

The physical properties of 2-Hydroxyisonicotinic acid, such as its polymorphism and thermal behavior, are essential for understanding its stability and application potential. The identification of different polymorphs and their transformation behaviors under heat offers valuable information for the material science field and for designing compounds with desired physical characteristics (Long et al., 2015).

Chemical Properties Analysis

Exploring the chemical properties of 2-Hydroxyisonicotinic acid involves examining its reactivity, such as the hydroxylation processes and its role in forming complex structures with other molecules. These characteristics are crucial for leveraging 2-Hydroxyisonicotinic acid in synthetic chemistry and for potential applications in various fields (Hirschberg & Ensign, 1971).

Scientific Research Applications

  • Neuro-Oncology : 2-Hydroxyoleic acid shows promise as a safe and effective treatment for pediatric patients with advanced central nervous system tumors, building on positive results in adult neuro-oncology patients (Hanson, 2020).

  • Chemical Reactions : Iodination of 3-hydroxyisonicotinic acid leads to the formation of 2-iodo derivative or 2,4,6-triiodo-3-hydroxypyridine (Stolyarova, Smirnov, & Dyumaev, 1978).

  • Microbiology : The 2-hydroxyisonicotinate dehydrogenase from Mycobacterium sp. INA1, a molybdo-iron/sulfur flavoprotein, plays a role in isonicotinate degradation (Schräder, Hillebrand, & Andreesen, 1998).

  • Algal Research : 2-Hydroxy acids are found in microalgae, aiding in algal species classification and providing a natural source of these acids in the environment (Matsumoto, Shioya, & Nagashima, 1984).

  • Organic Synthesis : Enzymatic methods have progressed in preparing enantiomerically pure 2-hydroxy carboxylic acids, facilitating their use as building blocks and chiral resolving agents in organic synthesis (Chen, Wu, & Zhu, 2015).

  • Cancer Research : 2-Hydroxyglutarate significantly influences tumorigenesis, immune cell fate decisions, and hypoxia, with potential implications for future research and clinical treatment (Du & Hu, 2021).

  • Antimicrobial Research : 2-Hydroxydiphenyl ethers effectively inhibit fatty acid synthesis, which may select for resistant bacteria, challenging the view that they directly disrupt membranes (Heath et al., 1998).

  • Membrane Biology : 2OHFAs may disrupt cholesterol-sphingolipid interactions, potentially benefiting in cancer, inflammation, and neurodegenerative disorders (Khmelinskaia et al., 2014).

  • Material Science : 2-Hydroxynicotinic acid exists in four polymorphs, with different energetic favorability and thermal behaviors influenced by acidic additives (Long et al., 2015).

  • Analytical Chemistry : Capillary zone electrophoresis can effectively resolve enantiomers of racemic 2-hydroxy acids using specific cyclodextrins in a certain pH range (Nardi, Eliseev, Boček, & Fanali, 1993).

Safety And Hazards

2-Hydroxyisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHCJLRTXPHUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944942
Record name 2-Hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyisonicotinic acid

CAS RN

22282-72-0
Record name 22282-72-0
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Record name 2-Hydroxypyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyisonicotinic Acid
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Synthesis routes and methods I

Procedure details

Compound 1 (20.4 g, 84.0 mmol) obtained in Reference Example 12 was dissolved in trifluoroacetic acid (168 mL), and anisole (91.1 mL, 0.840 mol) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was reslurried with ethyl acetate to afford 2-oxo-1,2-dihydropyridine-4-carboxylic acid (6.99 g, 60%) as a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
91.1 mL
Type
reactant
Reaction Step Two
Quantity
168 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chloroisonicotinic acid (15 g, 1.0 eq) in 200 mL water at 0° C. was added KOH (40 g, 7.5 eq). Then the reaction mixture was heated to reflux for 36 h., cooled, and 3 N HCl (aq) was added to pH=1˜3. The precipitate was collected by filtration and washed with water to give the product as a white solid (13.1 g, 99% yield). 1H NMR (400 MHz, DMSO-d6) δ 12.80 (brs, 2H), 7.47 (d, J=6.4 Hz, 1H), 6.79 (s, 1H), 6.50 (dd, J=6.8 Hz, 1.6 Hz, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
RC Gupta, OP Shukla - Journal of Biosciences, 1979 - Springer
… led to the formation of two metabolites which were characterised as 2-hydroxyisonicotinic acid and … Isoniazid hydrazine hydrolase, isonicotinic acid and 2-hydroxyisonicotinic acid …
Number of citations: 8 link.springer.com
RP Singh, OP Shukla - Journal of Fermentation Technology, 1986 - Elsevier
An organism isolated from soil by enrichment on isonicotinic acid (INA) was characterized as Bacillus brevis. It used sugars more readily than amino acids as growth substrates. The …
Number of citations: 14 www.sciencedirect.com
SW May, CD Oldham, PW Mueller, SR Padgette… - Journal of Biological …, 1982 - Elsevier
… The compound 2-hydroxyisonicotinic acid N-oxide (HINANO) was designed and synthesized in order to mimic the structural features of species postulated to be along the reaction …
Number of citations: 23 www.sciencedirect.com
A Uchida, T Yoshida, M Ogawa… - Applied microbiology and …, 2003 - Springer
Microorganisms aerobically degrading quinolinic acid, lutidinic acid or isocinchomeronic acid were isolated and the microbial regioselective hydroxylation of these pyridine dicarboxylic …
Number of citations: 16 link.springer.com
C Ma, Q Li, M Guo, R Zhang - Journal of Organometallic Chemistry, 2009 - Elsevier
… To continue research in this area, we selected another three fascinating ligands 6-hydroxynicotinic acid, 5-hydroxynicotinic acid, 2-hydroxyisonicotinic acid on the basis of the following …
Number of citations: 30 www.sciencedirect.com
JW Whittaker, JD Lipscomb - Journal of Biological Chemistry, 1984 - Elsevier
… Ketonized substrate analogs which mimic a proposed transition state of the reaction cycle, 2-hydroxyisonicotinic acid Noxide (2-OH INO) and 6-hydroxynicotinic acid N-oxide (6-OH NNO…
Number of citations: 115 www.sciencedirect.com
CDJ OLDHAM - 1984 - elibrary.ru
… Two of these compounds, 2-hydroxyisonicotinic acid N-oxide (HINANO) and 2-hydroxypyridine N-oxide (HYPNO) were found to be time-dependent inhibitors of PCD. HINANO binds in …
Number of citations: 0 elibrary.ru
AM Orville, JD Lipscomb, DH Ohlendorf - Biochemistry, 1997 - ACS Publications
… The crystal structures of the anaerobic 3,4-PCD·PCA complex, aerobic complexes with two heterocyclic PCA analogs, 2-hydroxyisonicotinic acid N-oxide (INO) and 6-hydroxynicotinic …
Number of citations: 221 pubs.acs.org
JW Whittaker, JD Lipscomb - Journal of Biological Chemistry, 1984 - Elsevier
… The binding reactions of two heterocyclic analogs of protocatechuate (PCA), 2-hydroxyisonicotinic acid Noxide and 6-hydroxynicotinic acid N-oxide, to Brevibacterium fuscum …
Number of citations: 77 www.sciencedirect.com
AM Orville, JD Lipscomb - Biochemistry, 1997 - ACS Publications
… The E r ·(CN) ≥ 2 ·NO complex readily exchanges both of the bound cyanides for the substrate analog, 2-hydroxyisonicotinic acid N-oxide (INO), to form a E r ·INO·NO complex …
Number of citations: 40 pubs.acs.org

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